molecular formula C26H26N6O3 B10863807 3,4-Dimethoxybenzaldehyde O~1~-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime

3,4-Dimethoxybenzaldehyde O~1~-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime

Cat. No.: B10863807
M. Wt: 470.5 g/mol
InChI Key: VDZCGDZQPUCALX-XODNFHPESA-N
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Description

3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime is a complex organic compound that combines the structural features of 3,4-dimethoxybenzaldehyde and a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivative

Preparation Methods

The synthesis of 3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime typically involves multiple steps:

Scientific Research Applications

3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

3,4-Dimethoxybenzaldehyde O1-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime can be compared with similar compounds:

Properties

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

IUPAC Name

(E)-N-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C26H26N6O3/c1-17-18(2)31(14-19-8-6-5-7-9-19)25-24(17)26-29-23(30-32(26)16-27-25)15-35-28-13-20-10-11-21(33-3)22(12-20)34-4/h5-13,16H,14-15H2,1-4H3/b28-13+

InChI Key

VDZCGDZQPUCALX-XODNFHPESA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C

Origin of Product

United States

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